BE“GHE Validation & Comparative

Check Availability & Pricing

Spectroscopic Data for 2-Amino-3-
nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Amino-3-
nitrobenzaldehyde and its related isomers. Due to the limited availability of direct
experimental spectra for 2-Amino-3-nitrobenzaldehyde in publicly accessible databases, this
guide leverages data from closely related compounds to predict its spectral characteristics and
offer a valuable comparative tool for researchers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for key isomers of
nitrobenzaldehyde and aminonitrobenzaldehyde. This comparative data allows for the
prediction of the spectral properties of 2-Amino-3-nitrobenzaldehyde.

Table 1: *H NMR Spectroscopic Data
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Compound

Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

2-Nitrobenzaldehyde

CDClz

10.42 (s, 1H, CHO), 8.12 (d,
J=8.1 Hz, 1H), 7.96 (d, J=7.4
Hz, 1H), 7.81 (t, J=7.7 Hz, 1H),
7.78 (t, J=7.7 Hz, 1H)

3-Nitrobenzaldehyde

CDClIz

10.14 (s, 1H, CHO), 8.70 (s,
1H), 8.50 (d, J=8.4 Hz, 1H),
8.27 (d, J=7.8 Hz, 1H), 7.78 (t,
J=8.1 Hz, 1H)

4-Nitrobenzaldehyde

CDClIs

10.17 (s, 1H, CHO), 8.41 (d,
J=12.0 Hz, 2H), 8.09 (d, J=8.0
Hz, 2H)

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (6, ppm)
_ » 189.0, 150.0, 134.0, 131.5,
2-Nitrobenzaldehyde Not specified
130.0, 128.0, 124.0
. 189.9, 148.8, 135.2, 134.8,
3-Nitrobenzaldehyde CDClIs
130.4,128.2, 1245
) 190.4, 151.1, 140.1, 130.5,
4-Nitrobenzaldehyde CDCls

124.3

Table 3: IR Spectroscopic Data
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. Key Absorption Bands
Compound Technique

(cm™)

~1700 (C=0 stretch), ~1527,

2-Nitrobenzaldehyde KBr-Pellet ~1349 (NO2 asymmetric and

symmetric stretch)

~1700 (C=0 stretch), ~1530,

3-Nitrobenzaldehyde Not specified ~1350 (NO2 asymmetric and

symmetric stretch)

~1705 (C=0 stretch), ~1530,

4-Nitrobenzaldehyde KBr-Pellet ~1350 (NO2 asymmetric and

symmetric stretch)

Table 4. Mass Spectrometry Data

Key Fragmentation

Compound lonization Method Molecular lon (m/z)

Peaks (m/z)

) Electron lonization 150, 121, 105, 93, 77,
2-Nitrobenzaldehyde 151
(ED 65

3-Nitrobenzaldehyde

Electron lonization
(ED

151

150, 121, 105, 93, 77,
65

4-Nitrobenzaldehyde

Electron lonization
(ED

151

150, 121, 105, 93, 77,
65

Predicted Spectroscopic Data for 2-Amino-3-
nitrobenzaldehyde

Based on the trends observed in the comparative data, the following spectral characteristics
can be anticipated for 2-Amino-3-nitrobenzaldehyde:

e 1H NMR: The spectrum would likely show a downfield singlet for the aldehyde proton (around
9.8-10.0 ppm). The aromatic protons would be influenced by both the electron-donating
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amino group and the electron-withdrawing nitro group, leading to a complex splitting pattern.
The amino protons would likely appear as a broad singlet.

e 13C NMR: The carbonyl carbon would resonate in the typical aldehyde region (around 190
ppm). The aromatic carbons would show shifts influenced by the opposing electronic effects
of the amino and nitro substituents.

e IR Spectroscopy: The spectrum would exhibit a characteristic C=0 stretching vibration for
the aldehyde (around 1680-1700 cm™1). Strong absorptions corresponding to the asymmetric
and symmetric stretching of the NOz group would be present (around 1500-1540 cm~! and
1330-1370 cm™1). Additionally, N-H stretching vibrations from the amino group would be
observed (around 3300-3500 cm™1).

o Mass Spectrometry: The molecular ion peak would be expected at m/z 166, corresponding to
the molecular weight of 2-Amino-3-nitrobenzaldehyde (C7HesN203).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry NMR tube. Ensure the sample is
fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of
scans are typically required compared to *H NMR.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS at O ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use a Fourier-Transform Infrared spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded over a range of 4000-400 cm~? with a resolution of 4
cm~i.

» Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source
(e.g., Electron lonization - El, Electrospray lonization - ESI).

» Data Acquisition (EI-MS):
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o Introduce the sample into the ion source (often via a direct insertion probe or gas
chromatography inlet).

o Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

o Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, revealing the
molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a substituted benzaldehyde like 2-Amino-3-nitrobenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 2-Amino-3-nitrobenzaldehyde.

 To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-3-nitrobenzaldehyde: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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